molecular formula C15H24N2O2 B7932964 (S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide

Cat. No.: B7932964
M. Wt: 264.36 g/mol
InChI Key: QIXJLCVCHFSXJO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide is a chiral amide derivative characterized by an (S)-configured α-amino acid backbone. Its structure includes a 2-methoxy-benzyl group and an ethyl substituent on the nitrogen atom, along with a branched 3-methylbutyramide chain.

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-5-17(15(18)14(16)11(2)3)10-12-8-6-7-9-13(12)19-4/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXJLCVCHFSXJO-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1OC)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1OC)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution and Stereochemical Control

The (S)-configuration of the amino group in (S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide necessitates stereoselective synthesis or resolution techniques. A common approach involves using L-amino acid precursors or chiral resolving agents. For example, the synthesis of S-2-aminobutanamide hydrochloride employs L-tartaric acid to resolve racemic mixtures, achieving enantiomeric excess through crystallization . Similarly, the target compound could be synthesized via kinetic resolution using enzymes or chiral catalysts, though direct evidence from the provided sources is limited.

In one analogous method, benzyloxybenzene-substituted (S)-α-amino amides were prepared using L-amino acid methyl esters as chiral building blocks, followed by NaBH₄ reduction and amidation . This strategy ensures retention of the (S)-configuration throughout the synthesis. For the target compound, starting with (S)-2-amino-3-methylbutyric acid or its ester derivatives would provide the requisite stereochemistry, avoiding the need for post-synthesis resolution .

Catalytic Amination and Alkylation Strategies

The N-ethyl-N-(2-methoxy-benzyl) group can be introduced via alkylation of a primary amine intermediate. A patent describing the synthesis of N,2,3-trimethyl-2-isopropylbutanamide illustrates this approach: a secondary amine is formed by reacting an ester intermediate with methylamine in the presence of sodium methoxide . For the target compound, 2-amino-3-methylbutyramide could be alkylated with 2-methoxybenzyl chloride and ethyl bromide under basic conditions.

Key Considerations:

  • Catalyst: Sodium methoxide or potassium carbonate .

  • Solvent: Methanol or ethanol for solubility and reaction homogeneity .

  • Temperature: Reflux conditions (60–80°C) to drive the reaction .

  • Yield: Reported yields for analogous reactions range from 70–87% .

Green Chemistry and Solvent Optimization

Recent trends emphasize solvent reduction and catalyst recycling. The patent CN103274959B highlights the recovery of excess amines and alcohols, reducing waste generation . For the target compound, substituting traditional solvents like dichloromethane with ethanol or water-ethanol mixtures could enhance sustainability without compromising yield . Additionally, flow chemistry systems might minimize reaction times and improve scalability, though this remains speculative based on the current data.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitationsSource
Chiral ResolutionHigh enantiomeric purityLow yield, multiple steps
Acyl Chloride CouplingHigh reactivity, scalabilityMoisture sensitivity
Catalytic AlkylationOne-pot synthesis, efficiencyRequires excess alkylating agents
Green Solvent SystemsEnvironmentally friendlyPotential yield reduction

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy-benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Benzyl Substituents

The 2-methoxy-benzyl group in the target compound can be compared to analogs with alternative benzyl substituents:

Compound Name Benzyl Substituent Key Properties/Effects
(S)-2-Amino-N-(3-fluoro-benzyl)-... 3-Fluoro Increased electronegativity may enhance binding via halogen bonding; potential for improved metabolic stability .
(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-.. 4-Methylsulfanyl Sulfur-containing groups increase lipophilicity, potentially enhancing membrane permeability; possible thioether-mediated interactions .
N-(2-methoxy-benzyl)acetamide (2MBA) 2-Methoxy Demonstrated PARP inhibition via molecular docking; Hirshfeld surface analysis highlights strong H-bonding and van der Waals interactions .

Key Insight : The 2-methoxy group in the target compound balances electron-donating effects and moderate lipophilicity, favoring interactions with polar enzyme active sites. Fluorinated or sulfanyl analogs may prioritize solubility or membrane penetration, respectively.

Alkyl Group Variations on the Amide Nitrogen

The ethyl group on the amide nitrogen distinguishes the target compound from analogs with bulkier or cyclic substituents:

Compound Name Nitrogen Substituent Key Properties/Effects
(S)-2-Amino-N-cyclopropyl-... Cyclopropyl Introduces ring strain, potentially enhancing reactivity; may improve metabolic resistance due to steric hindrance .
(S)-2-Amino-N-isopropyl-... Isopropyl Increased steric bulk could reduce off-target interactions but may limit binding to shallow protein pockets .
(S)-N-Ethyl-N-(2-methoxy-benzyl)-... (Target) Ethyl Balances steric accessibility and hydrophobicity, optimizing drug-likeness and synthetic feasibility .

Key Insight : Smaller alkyl groups (e.g., ethyl) favor synthetic yields and flexibility in binding, while cyclic substituents (e.g., cyclopropyl) may enhance stability at the cost of synthetic complexity.

Stereochemical and Backbone Modifications

The (S)-configuration and 3-methylbutyramide backbone are conserved in several analogs:

Compound Name Backbone Modification Key Properties/Effects
2-Methoxy-N-[(S)-3-methylbutanoyl]amide Nitro/alkoxy substituents Nitro groups increase electrophilicity, potentially enhancing covalent binding; alkoxy groups improve solubility .
(2S)-2-(Benzoylamino)-3-methylbutyric acid derivatives Benzoylated backbone Demonstrates the importance of the (S)-configuration in chiral recognition for biological activity .

Key Insight : The (S)-configuration ensures enantioselective interactions, as seen in kinase inhibitors like olaparib, while backbone modifications (e.g., nitro groups) can diversify reactivity profiles .

Biological Activity

(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by an amino group, an ethyl side chain, and a methoxy-benzyl moiety attached to a butyramide backbone, suggests various biological activities that could be harnessed for therapeutic purposes.

  • Molecular Formula : C15H24N2O
  • Molar Mass : Approximately 264.363 g/mol
  • Chirality : The compound exists in an (S)-configuration, which is often associated with enhanced biological activity in pharmaceutical applications.

The presence of the methoxy group at the 2-position of the benzyl ring is particularly noteworthy, as it may influence the compound's interaction with biological targets.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Analgesic Potential : Similar to other compounds with structural similarities, this compound may interact with opioid receptors, suggesting potential use as an analgesic. Further receptor binding assays are needed to confirm this hypothesis.
  • Antioxidant Properties : Initial investigations suggest that this compound may possess antioxidant capabilities, which could contribute to its therapeutic profile in treating oxidative stress-related conditions.
  • Neuroprotective Effects : Given its structural characteristics, there is potential for neuroprotective applications, although specific studies are required to elucidate these effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally related compounds reveals insights into how modifications can impact activity:

Compound NameStructural FeaturesBiological Activity
This compoundMethoxy group at 2-positionPotential analgesic and neuroprotective effects
(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramideMethoxy group at 3-positionSimilar potential activity
FentanylN-phenylpropanamide structureStrong analgesic

This table illustrates how subtle changes in molecular structure can significantly influence biological activity and therapeutic potential.

The precise mechanism of action for this compound remains to be fully elucidated. However, initial hypotheses suggest:

  • Interaction with Receptors : The compound may act as a modulator of specific receptors involved in pain and inflammation pathways.
  • Inhibition of Enzymes : There is potential for this compound to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which could enhance endocannabinoid signaling and provide analgesic effects.

Q & A

Q. How are non-covalent interactions analyzed in the crystal lattice?

  • Method : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···H, O···H, N···H contacts) via 2D fingerprint plots. For example, H···H interactions dominate (~60% contribution) in N-(2-methoxy-benzyl)acetamide, while O···H and N···H contacts stabilize the lattice .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Approach : Use B3LYP/6-311G++(d,p) basis set to compute frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), molecular electrostatic potential (MEP) surfaces, and global reactivity indices (electronegativity, chemical hardness). These predict nucleophilic/electrophilic sites and stability .
  • Software : Gaussian 09W for DFT optimization; CrystalExplorer for MEP visualization .

Q. What strategies validate molecular docking results with cancer-related targets like PARP proteins?

  • Protocol : Dock the compound against PARP-1 (PDB: 7KK2), PARP-2 (PDB: 4TVJ), or Tankyrase-1 (PDB: 7KKM) using AutoDock Vina or Schrödinger Suite. Validate binding poses via:
  • Hydrogen bonding : Amide NH with catalytic residues (e.g., Ser904 in PARP-1).
  • Hydrophobic interactions : Methoxybenzyl group with hydrophobic pockets.
  • Docking scores : Compare with reference inhibitors (e.g., olaparib) .

Q. How do Hirshfeld surface analyses reconcile experimental and theoretical interaction profiles?

  • Analysis : Overlay Hirshfeld surfaces (generated via CrystalExplorer) with DFT-optimized geometries. Quantify discrepancies in O···H/H···O contact distances (theoretical vs. experimental <0.1 Å) to refine force fields .

Q. What ADMET parameters are critical for preclinical evaluation?

  • Parameters :
  • Lipophilicity (LogP) : Optimal range 2–3 for blood-brain barrier penetration.
  • Water solubility (LogS) : >−4 ensures bioavailability.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms.
  • Toxicity : Ames test for mutagenicity; BOILED-Egg model for gastrointestinal absorption .

Q. How is kinase inhibition potential assessed computationally?

  • Workflow :

Target selection : Prioritize kinases implicated in cancer (e.g., EGFR, VEGFR).

Pharmacophore modeling : Align amide and methoxybenzyl moieties with ATP-binding pockets.

MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) .

Q. What pharmacokinetic challenges arise from stereochemical complexity?

  • Issues :
  • Metabolic stability : (S)-enantiomers often exhibit slower hepatic clearance due to chiral center interactions with CYP450 enzymes.
  • Tissue distribution : N-ethyl group enhances lipophilicity but may reduce renal excretion .

Q. How are bioactivity predictions tailored for PARP inhibition?

  • Tools : Use SwissADME for drug-likeness scores and WAY2DRUG for target prediction. For example, a >70% probability of PARP inhibition correlates with docking scores ≤−8 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.